molecular formula C9H5NO4 B8314645 4-Cyanoisophthalic acid

4-Cyanoisophthalic acid

Cat. No. B8314645
M. Wt: 191.14 g/mol
InChI Key: IXTIYBOLFNSEFO-UHFFFAOYSA-N
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Patent
US07429651B2

Procedure details

A pressure flask was charged with 4-cyanoisophthalic acid 204 (1.40 g, 7.33 mmol), ethanol (100 mL), Pd/C (10%) (0.50 mg), and concentrated HCl (1.5 mL). The mixture solution was hydrogenated at 50 PSI overnight. The solid impurities were removed by filtration. Removal of solvent gave quantitative yield of 4-aminomethylisophthalic acid 205: 1H NMR (400 MHz, CD3OD) δ 4.46 (s, 2H), 7.69 (d, J=8 Hz, 1H), 8.26 (dd, J=2 Hz, J=8 Hz, 1H), 8.76 (d, J=1.7 Hz, 1H).
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step One
Name
Quantity
0.5 mg
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:11]=[CH:10][C:6]([C:7]([OH:9])=[O:8])=[CH:5][C:4]=1[C:12]([OH:14])=[O:13])#[N:2].Cl>[Pd].C(O)C>[NH2:2][CH2:1][C:3]1[CH:11]=[CH:10][C:6]([C:7]([OH:9])=[O:8])=[CH:5][C:4]=1[C:12]([OH:14])=[O:13]

Inputs

Step One
Name
Quantity
1.4 g
Type
reactant
Smiles
C(#N)C1=C(C=C(C(=O)O)C=C1)C(=O)O
Name
Quantity
1.5 mL
Type
reactant
Smiles
Cl
Name
Quantity
0.5 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was hydrogenated at 50 PSI overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solid impurities were removed by filtration
CUSTOM
Type
CUSTOM
Details
Removal of solvent

Outcomes

Product
Name
Type
product
Smiles
NCC1=C(C=C(C(=O)O)C=C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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